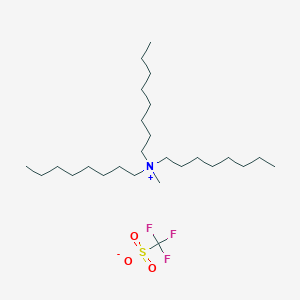

Methyltrioctylammonium trifluoromethanesulfonate

Overview

Description

Methyltrioctylammonium trifluoromethanesulfonate, also known as Methyltrioctylammonium triflate, is a chemical compound with the molecular formula C26H54F3NO3S . It is a colorless to orange solid with a melting point of 57ºC .

Synthesis Analysis

Methyltrioctylammonium trifluoromethanesulfonate can be prepared in the laboratory by treating dimethyl sulfate with triflic acid . The reaction is as follows: CF3SO2OH + (CH3O)2SO2 → CF3SO2OCH3 + CH3OSO2OH .Molecular Structure Analysis

The molecular structure of Methyltrioctylammonium trifluoromethanesulfonate consists of a central nitrogen atom surrounded by three octyl groups and one methyl group. The nitrogen atom is also bonded to a trifluoromethanesulfonate group .Chemical Reactions Analysis

Upon contact with water, methyl triflate loses its methyl group, forming triflic acid and methanol: CF3SO2OCH3 + H2O → CF3SO2OH + CH3OH . Methyl triflate will alkylate many functional groups which are very poor nucleophiles such as aldehydes, amides, and nitriles .Physical And Chemical Properties Analysis

Methyltrioctylammonium trifluoromethanesulfonate has a molecular weight of 517.77 g/mol . It is a colorless to orange solid with a melting point of 57ºC .Scientific Research Applications

Trifluoromethoxylation Reagents Development

The development of trifluoromethoxylation reagents is a significant application of Methyltrioctylammonium trifluoromethanesulfonate. This process is crucial for synthesizing compounds containing the CF3-O group, which are less developed in fluorine chemistry. These compounds are in high demand due to their unique physicochemical and biological properties, which are beneficial in pharmaceutical drugs and agrochemicals .

Lubricant Additive in Base Oils

Another application is in the field of lubrication. Methyltrioctylammonium trifluoromethanesulfonate can be used as a lubricant additive to different base oils. It has been shown to improve the tribological performance of base oils, affecting factors like friction and wear, which are critical in the longevity and efficiency of mechanical systems .

Ionic Liquids for Elastomer Composites

This compound is also used in the preparation of ionic liquids for fine-tuning the cure characteristics and physico-chemical properties of elastomer composites. These composites are based on a biodegradable natural rubber matrix, and the addition of ionic liquids can significantly enhance their performance .

Synthesis of Fluorinated Pharmaceuticals

Methyltrioctylammonium trifluoromethanesulfonate plays a role in the synthesis of fluorinated pharmaceuticals. The introduction of fluorine atoms into pharmaceutical compounds can greatly affect their metabolic stability, lipid solubility, and bioavailability, leading to more effective medications .

Agrochemical Formulations

In agrochemistry, the compound is utilized to create formulations that benefit from the properties of fluorine-containing compounds. These properties include increased stability and effectiveness against pests and diseases, contributing to more robust crop protection strategies .

Material Science Innovations

Lastly, the compound finds its application in material science, where it contributes to the modernization of materials. This includes the creation of new materials with enhanced properties such as increased resistance to environmental stressors or improved performance in specific applications .

Safety and Hazards

properties

IUPAC Name |

methyl(trioctyl)azanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.CHF3O3S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3,4)8(5,6)7/h5-25H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNCDLDEWVNKJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047904 | |

| Record name | Methyltrioctylammonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121107-18-4 | |

| Record name | Methyltricaprylylammonium triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltrioctylammonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLTRICAPRYLYLAMMONIUM TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD8B8W58Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

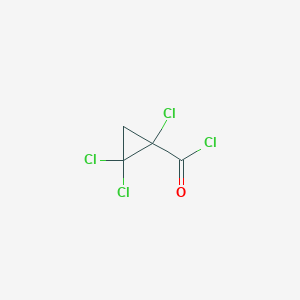

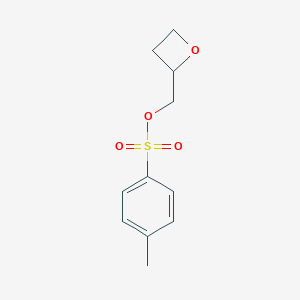

Feasible Synthetic Routes

Q & A

Q1: Why is Methyltrioctylammonium trifluoromethanesulfonate added to the light-emitting polymer layer in PLECs?

A1: Methyltrioctylammonium trifluoromethanesulfonate is a type of organic ionic liquid. In PLECs, it is added in low concentrations (e.g., 2 wt%) to the light-emitting polymer, superyellow, to introduce mobile ions into the system [, ]. These mobile ions play a crucial role in enhancing the performance of PLECs in several ways:

Q2: What are the advantages of using Methyltrioctylammonium trifluoromethanesulfonate compared to other ionic additives in PLECs?

A2: Traditional PLECs often utilize ionic additives like polyethylene oxide (PEO) with lithium salts or other organic salts. These additives tend to phase separate from the hydrophobic light-emitting polymers, leading to reduced device performance and shorter lifetimes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)